3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one
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Overview
Description
3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one is a unique organic compound characterized by its fused ring structure, which includes a cyclopentane ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentadiene with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted furan derivatives.
Scientific Research Applications
3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3a-Methyl-3a,4-dihydro-1H-cyclopenta[b]furan-5(3H)-one
- 3a-Methyl-3a,4-dihydro-1H-cyclopenta[d]furan-5(3H)-one
Uniqueness
3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
CAS No. |
104728-34-9 |
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Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
3a-methyl-3,4-dihydro-1H-cyclopenta[c]furan-5-one |
InChI |
InChI=1S/C8H10O2/c1-8-3-7(9)2-6(8)4-10-5-8/h2H,3-5H2,1H3 |
InChI Key |
WEZJBRPLPKOXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(=O)C=C1COC2 |
Origin of Product |
United States |
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